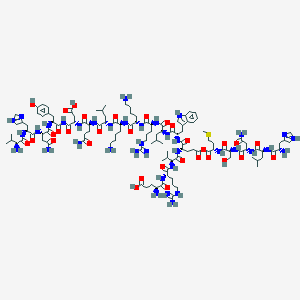
4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid, also known as MQPB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MQPB belongs to the family of quinazoline-based compounds and has been found to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of 4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid is not fully understood. However, it has been proposed that 4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid exerts its biological activity by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells and the immune response.
Biochemische Und Physiologische Effekte
4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells and the immune response. 4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid has also been found to reduce inflammation and oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activity. However, there are also limitations to using 4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid in lab experiments. One limitation is that the mechanism of action of 4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid is not fully understood. Another limitation is that the toxicity of 4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid has not been fully evaluated.
Zukünftige Richtungen
There are several future directions for research on 4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid. One direction is to further investigate the mechanism of action of 4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid and its potential application in the treatment of various diseases. Another direction is to evaluate the toxicity of 4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid and its potential side effects. Additionally, future research could focus on developing new synthetic methods for 4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid and its analogs to improve its biological activity and reduce its toxicity.
Synthesemethoden
4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid can be synthesized through a multi-step process involving the reaction of 2-amino-4-methylquinazoline with 2-hydroxy-4-methoxybenzaldehyde in the presence of a catalyst. The resulting product is then subjected to a series of reactions involving diazotization, coupling, and condensation to obtain 4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid.
Wissenschaftliche Forschungsanwendungen
4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. 4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid has been studied extensively for its potential application in the treatment of various diseases. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. 4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid has also been studied for its potential application in the treatment of bacterial and fungal infections.
Eigenschaften
CAS-Nummer |
134895-14-0 |
|---|---|
Produktname |
4-((((2-Methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethylene)amino)benzoic acid |
Molekularformel |
C23H17N5O3 |
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
4-[[[(2-methyl-4-oxoquinazolin-3-yl)diazenyl]-phenylmethylidene]amino]benzoic acid |
InChI |
InChI=1S/C23H17N5O3/c1-15-24-20-10-6-5-9-19(20)22(29)28(15)27-26-21(16-7-3-2-4-8-16)25-18-13-11-17(12-14-18)23(30)31/h2-14H,1H3,(H,30,31) |
InChI-Schlüssel |
FVAZDKJPQCKADM-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=NC(=NC3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=NC(=NC3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4 |
Synonyme |
Benzoic acid, 4-((((2-methyl-4-oxo-3(4H)-quinazolinyl)azo)phenylmethyl ene)amino)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4-[(1R)-1,2,2-Trimethylcyclopentyl]benzaldehyde](/img/structure/B161248.png)
![2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B161253.png)
